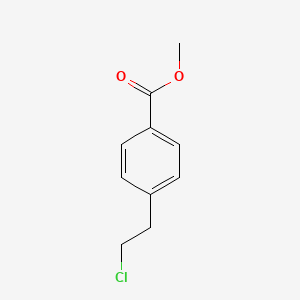

Methyl 4-(2-chloroethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-chloroethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLIWBZDVYITNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for Methyl 4 2 Chloroethyl Benzoate

Established Synthetic Pathways to Methyl 4-(2-chloroethyl)benzoate and Analogs

The primary synthetic routes to this compound involve either the esterification of a pre-synthesized chlorinated benzoic acid or the chlorination of a hydroxyethyl-substituted methyl benzoate (B1203000).

Esterification and Chlorination Strategies

A common and logical approach to synthesizing this compound involves a two-step process: the synthesis of 4-(2-chloroethyl)benzoic acid followed by its esterification.

The precursor, 4-(2-chloroethyl)benzoic acid, can be prepared from 4-(2'-chloroethyl)acetophenone through an oxidation reaction using an aqueous alkaline solution of sodium hypochlorite (B82951) or potassium hypochlorite. google.com This reaction is typically conducted at temperatures ranging from 25 °C to 110 °C, followed by acidification with a strong inorganic acid to precipitate the desired carboxylic acid. google.com Yields for this conversion have been reported to be as high as 97.1%. google.com

Once 4-(2-chloroethyl)benzoic acid is obtained, it can be esterified with methanol (B129727) to yield this compound. The classical Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a widely used method. uomustansiriyah.edu.iqtcu.edu The reaction is typically refluxed for several hours to reach equilibrium. uomustansiriyah.edu.iq

An alternative strategy involves the initial preparation of Methyl 4-(2-hydroxyethyl)benzoate, which is then subjected to a chlorination reaction. Methyl 4-(2-hydroxyethyl)benzoate can be synthesized via the esterification of 4-(2-hydroxyethyl)benzoic acid with methanol. nih.govsigmaaldrich.combldpharm.com The subsequent chlorination of the hydroxyl group can be achieved using various chlorinating agents, such as thionyl chloride or oxalyl chloride. For instance, the reaction of alcohols with thionyl chloride is a common method for producing alkyl chlorides. google.com

A similar synthetic sequence is employed for related compounds, such as parachloro-methyl benzoate, where p-methylbenzoic acid is first esterified with methanol, and the resulting methyl p-methylbenzoate is then chlorinated. google.com The chlorination is often initiated by UV light or a chemical catalyst. google.com

Table 1: Two-Step Synthesis of this compound

| Step | Reactants | Reagents/Catalyst | Product | Reported Yield |

|---|---|---|---|---|

| 1. Oxidation | 4-(2'-chloroethyl)acetophenone | Sodium hypochlorite | 4-(2-chloroethyl)benzoic acid | Up to 97.1% google.com |

| 2. Esterification | 4-(2-chloroethyl)benzoic acid, Methanol | Sulfuric Acid | This compound | Typically high |

Halogen Exchange Precursor Synthesis

While direct synthesis methods are prevalent, the concept of halogen exchange can be considered for the preparation of precursors. For instance, a bromo- or iodo-analog could be synthesized first and then converted to the chloro-derivative. However, for a compound like this compound, direct chlorination or synthesis from a chloro-precursor is generally more straightforward and economically viable.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact. For the synthesis of this compound, key areas of focus include the use of greener solvents and the development of sustainable catalytic systems.

Solvent-Free and Aqueous Reaction Media Considerations

Traditional organic solvents often pose environmental and health risks. Research into greener alternatives is ongoing. For the esterification step, while methanol often serves as both reactant and solvent, minimizing the use of other organic solvents during workup is a key consideration. Water is an environmentally benign solvent, and performing reactions in aqueous media is a goal of green chemistry. researchgate.net However, the low solubility of organic reactants can be a challenge. The use of phase-transfer catalysts can sometimes facilitate reactions in biphasic aqueous-organic systems.

Solvent-free reaction conditions represent an ideal green chemistry scenario. For some esterifications, it is possible to run the reaction neat, especially if one of the reactants is a liquid.

Catalytic Approaches for Sustainable Synthesis

The development of reusable and environmentally friendly catalysts is a cornerstone of green chemistry. For the esterification of benzoic acids, solid acid catalysts and deep eutectic solvents (DESs) have emerged as promising alternatives to corrosive mineral acids like sulfuric acid. researchgate.netdergipark.org.trresearchgate.netmdpi.com

Solid Acid Catalysts: Solid acids, such as zirconia-based catalysts, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues. researchgate.netmdpi.com For example, a titanium-zirconium solid acid has been shown to be effective in catalyzing the esterification of various benzoic acids with methanol. mdpi.com These catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity.

Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) that have a much lower melting point than the individual components. dergipark.org.tr They can act as both the solvent and the catalyst in a reaction. For the esterification of benzoic acid, a DES composed of p-toluenesulfonic acid (HBD) and benzyltriethylammonium chloride (HBA) has demonstrated high catalytic activity. dergipark.org.tr DESs are often biodegradable and have low toxicity, making them attractive green alternatives.

For the chlorination step, visible-light-driven, metal-free catalytic systems are being explored to replace traditional methods that may use harsh reagents or high temperatures. mdpi.com

Table 2: Green Catalysts for Esterification of Benzoic Acid Derivatives

| Catalyst Type | Example | Advantages |

|---|---|---|

| Solid Acid Catalyst | Titanium-Zirconium Composite mdpi.com | Reusable, easy to separate, less corrosive researchgate.netmdpi.com |

| Deep Eutectic Solvent | p-TSA/BTEAC dergipark.org.tr | Dual solvent-catalyst, biodegradable, low cost dergipark.org.tr |

Derivatization Strategies for Structural Modification

This compound is a versatile intermediate that can be readily derivatized to create a library of new compounds with potentially interesting biological or material properties. The presence of the chloroethyl group and the methyl ester functionality provides two reactive sites for modification.

The chlorine atom can be displaced by various nucleophiles in substitution reactions. For example, reaction with amines would lead to the corresponding aminoethyl derivatives. A convenient synthesis of a series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters has been reported, which are key intermediates in the synthesis of selective estrogen receptor modulators. researchgate.net

The ester group can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. For instance, the synthesis of 4-(2-chloroacetamido) benzoic acid derivatives, including esters and amides, has been explored for their potential as local anesthetic agents. researchgate.net

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the existing functional groups.

These derivatization strategies allow for the systematic modification of the core structure of this compound, enabling the exploration of structure-activity relationships in various applications.

Alkylation and Arylation Reactions Involving the Chloroethyl Moiety

The chloroethyl group serves as an electrophilic center, enabling it to function as an alkylating agent or participate in more complex carbon-carbon bond-forming reactions like cross-coupling arylations.

Alkylation:

This compound is an effective alkylating agent, capable of introducing the 4-(methoxycarbonyl)phenethyl moiety onto a wide range of nucleophiles. This proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion. This type of reaction is fundamental in building more complex molecular architectures. For instance, the reaction with primary or secondary amines yields the corresponding N-alkylated products, while reaction with thiols produces thioethers.

| Nucleophile (Nu-H) | Reagent | Product Structure | Product Class |

| Primary Amine (R-NH₂) | This compound | Secondary Amine | |

| Thiol (R-SH) | This compound | Thioether | |

| Cyanide (NaCN) | This compound | Nitrile | |

| Azide (B81097) (NaN₃) | This compound | Alkyl Azide |

Table 1: Representative Alkylation Reactions Using this compound.

Arylation:

The formation of a carbon-carbon bond between the chloroethyl group (an sp³-hybridized carbon) and an aryl group is typically achieved through transition metal-catalyzed cross-coupling reactions. While reactions like the Heck and Suzuki-Miyaura couplings are most common for aryl and vinyl halides, methodologies have been developed to include alkyl halides. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling, for example, involves the reaction of an organoborane compound with a halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the alkyl halide to the Pd(0) catalyst, transmetalation with the organoborane, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst is often crucial for facilitating the oxidative addition of the less reactive C(sp³)-Cl bond. libretexts.org

Similarly, the Heck reaction, which couples halides with alkenes, can be adapted for alkyl halides, though this is less common than with aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions provide a direct pathway to synthesize styrene (B11656) derivatives and other complex structures.

| Reaction Name | Typical Reagents | Catalyst System | General Product |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Methyl 4-(2-arylethyl)benzoate |

| Heck Reaction | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | Methyl 4-(4-phenylbut-3-en-1-yl)benzoate |

Table 2: Potential Cross-Coupling Arylation Reactions.

Nucleophilic Substitution Patterns on the Chloroethyl Group

The primary chloride of the chloroethyl group is an excellent leaving group, making this compound highly susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone for introducing a wide array of functional groups, significantly diversifying the potential derivatives obtainable from this starting material.

The reactions typically follow an SN2 pathway, favored by the primary nature of the alkyl halide which minimizes steric hindrance. A variety of soft and hard nucleophiles can be employed to displace the chloride. For example, reaction with ammonia (B1221849) or primary amines is a direct route to synthesizing compounds like Methyl 4-(2-aminoethyl)benzoate and its N-substituted analogs. researchgate.net This specific transformation is a key step in the synthesis of various biologically relevant molecules.

The reaction is not limited to nitrogen nucleophiles. Sulfur nucleophiles, such as thiols or sodium hydrosulfide, readily react to form the corresponding thiols or thioethers. For instance, reaction with a substituted thiophenol can yield products like Methyl 4-[2-(arylthio)ethyl]benzoate. Similarly, cyanide ions can be used to extend the carbon chain by one unit, producing a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The use of sodium azide provides a route to alkyl azides, which are versatile intermediates for synthesizing amines via reduction or for use in click chemistry reactions.

| Nucleophile | Reagent Class | Resulting Functional Group | Product Example |

| Ammonia (NH₃) | Nitrogen Nucleophile | Primary Amine | Methyl 4-(2-aminoethyl)benzoate researchgate.net |

| Sodium Azide (NaN₃) | Nitrogen Nucleophile | Azide | Methyl 4-(2-azidoethyl)benzoate |

| Sodium Cyanide (NaCN) | Carbon Nucleophile | Nitrile | Methyl 4-(2-cyanoethyl)benzoate |

| Sodium thiomethoxide (NaSMe) | Sulfur Nucleophile | Thioether | Methyl 4-(2-(methylthio)ethyl)benzoate |

| Sodium p-chlorophenylsulfinate | Sulfur Nucleophile | Sulfone | Methyl 4-[2-(4-chlorophenyl)sulfonylethyl]benzoate nih.gov |

Table 3: Examples of Nucleophilic Substitution on the Chloroethyl Group of this compound.

The choice of solvent and reaction temperature is critical for optimizing these transformations, with polar aprotic solvents like DMSO or DMF often being used to facilitate the SN2 mechanism.

Role As a Building Block in Complex Organic Molecule Synthesis

Precursor in the Synthesis of Alkyl- and Aryl-Substituted Benzoate (B1203000) Derivatives

The chloroethyl group in Methyl 4-(2-chloroethyl)benzoate is susceptible to nucleophilic attack, making it an excellent starting point for the synthesis of various alkyl- and aryl-substituted benzoate derivatives. This reactivity allows for the introduction of diverse functionalities at the para-position of the benzoate ring.

Detailed research has demonstrated that the chloroethyl moiety can undergo substitution reactions with a variety of nucleophiles. For instance, reaction with amines leads to the formation of aminoethylbenzoate derivatives. This transformation is a cornerstone for building more complex molecules, including those with potential pharmaceutical applications. The general scheme for such a reaction involves the displacement of the chloride ion by an amine, forming a new carbon-nitrogen bond.

The following table summarizes representative transformations of this compound into alkyl- and aryl-substituted derivatives:

| Nucleophile | Resulting Derivative | Reaction Type |

| Primary/Secondary Amine | Methyl 4-(2-aminoethyl)benzoate | Nucleophilic Substitution |

| Alkoxide | Methyl 4-(2-alkoxyethyl)benzoate | Williamson Ether Synthesis |

| Thiol | Methyl 4-(2-thioethyl)benzoate | Nucleophilic Substitution |

| Cyanide | Methyl 4-(2-cyanoethyl)benzoate | Nucleophilic Substitution |

These reactions significantly expand the molecular diversity achievable from a single, readily available starting material.

Utility in Constructing Heterocyclic Systems (e.g., Piperazines, Pyrazoles)

The bifunctional nature of this compound is particularly advantageous in the synthesis of heterocyclic compounds. The chloroethyl group can act as an electrophile in cyclization reactions, leading to the formation of various ring systems.

For example, its reaction with substituted ethylenediamines can be directed to form piperazine (B1678402) rings. In this process, the two nitrogen atoms of the ethylenediamine (B42938) derivative can sequentially displace the chloride and then, after hydrolysis of the ester to a carboxylic acid and subsequent activation, react with the carbonyl group to close the piperazine ring.

Similarly, the synthesis of pyrazole (B372694) derivatives can be envisioned. By reacting this compound with hydrazine, the initial substitution of the chloride would be followed by an intramolecular cyclization involving the ester group, ultimately yielding a pyrazolone (B3327878) structure after dehydration. While specific literature examples for this exact transformation are not abundant, the chemical principles of heterocyclic synthesis support this potential application.

Contribution to the Formation of Polyaromatic and Macrocyclic Architectures

The reactivity of this compound also lends itself to the construction of larger, more complex molecular architectures such as polyaromatic hydrocarbons (PAHs) and macrocycles. The chloroethyl group can be used to link the benzoate moiety to other aromatic systems through reactions like the Friedel-Crafts alkylation.

In the realm of macrocycle synthesis, the chloroethyl group can participate in ring-closing reactions. For instance, by reacting with a long-chain molecule containing a nucleophilic group at its terminus, a large ring can be formed. The ester group can also be modified to participate in such cyclizations, for example, through conversion to an acyl chloride or an aldehyde.

Computational and Theoretical Chemical Investigations

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of aromatic esters like Methyl 4-(2-chloroethyl)benzoate are fundamentally governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.org

The calculated HOMO and LUMO energies for methyl 4-hydroxybenzoate (B8730719) using DFT were -0.24 au and -0.04 au, respectively. plos.org The resulting HOMO-LUMO energy gap (ΔE) is a key descriptor of molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. plos.org For instance, the relatively low energy gap in methyl 4-hydroxybenzoate is thought to be related to its known pharmaceutical activity. plos.org

For this compound, the presence of the chloroethyl group is expected to influence the electronic properties. The chlorine atom, being electronegative, would likely lead to a lowering of both the HOMO and LUMO energy levels compared to an unsubstituted benzoate (B1203000). The precise impact on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals.

Table 1: Frontier Molecular Orbital Energies for an Analogous Compound (Methyl 4-hydroxybenzoate) calculated by DFT/B3LYP/6-311G(d,p) plos.org

| Molecular Orbital | Energy (au) |

| HOMO | -0.24 |

| LUMO | -0.04 |

| Energy Gap (ΔE) | 0.20 |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing detailed insights into the structures of transition states and the energetics of reaction pathways. researchgate.net For reactions involving esters like this compound, such as hydrolysis or nucleophilic substitution, DFT can be employed to map out the potential energy surface, identifying the most favorable reaction route.

Transition State Characterization and Activation Barriers

The elucidation of a reaction mechanism involves the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate.

While specific DFT studies on the reaction mechanisms of this compound are not available, research on similar reactions, such as the Arbuzov reaction between ethyl halides and trimethyl phosphite, illustrates the methodology. chemrxiv.org In such studies, the geometries of the transition states are optimized, and their nature is confirmed by the presence of a single imaginary frequency in the vibrational analysis. For example, in a nucleophilic substitution reaction, the transition state would feature the partial formation of a new bond and the partial breaking of an existing one. The energy of this transition state relative to the reactants provides the activation barrier. For a reaction to be kinetically feasible, this barrier must be surmountable under the given reaction conditions.

Conceptual Density Functional Theory Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules using various indices derived from the electron density. mdpi.comnih.govdntb.gov.ua These indices offer a theoretical basis for understanding and predicting chemical behavior. Key global reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

These parameters can be calculated from the energies of the HOMO and LUMO. For instance, in a study of quinolin-8-yl 4-chlorobenzoate (B1228818), these descriptors were calculated using the B3LYP method with the 6-31G(d,p) basis set to assess its reactivity. mdpi.com

Local reactivity indices, such as the Fukui function, can be used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. scielo.org.mxresearchgate.net This allows for a detailed understanding of regioselectivity in chemical reactions.

Table 2: Conceptual DFT Reactivity Indices for an Analogous Compound (Quinolin-8-yl 4-chlorobenzoate) mdpi.com

| Reactivity Index | Definition |

| Electronegativity (χ) | χ = - (E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions. researchgate.net By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close contact and the nature of the intermolecular interactions can be identified.

For this compound, while a specific Hirshfeld analysis is not reported, studies on structurally related compounds like methyl 4-hydroxybenzoate and quinolin-8-yl 4-chlorobenzoate provide a good indication of the expected interactions. plos.orgmdpi.comresearchgate.net

In the crystal structure of methyl 4-hydroxybenzoate, Hirshfeld analysis revealed significant contributions from O-H···O hydrogen bonds, as well as C-H···O and C-H···π interactions. plos.orgresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts.

For a molecule like this compound, one would expect to observe a variety of weak intermolecular interactions, including:

C-H···O interactions: Involving the hydrogen atoms of the ethyl group and the aromatic ring with the oxygen atoms of the carbonyl group.

C-H···Cl interactions: Between hydrogen atoms and the chlorine atom of the chloroethyl group.

π···π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding (Cl···O or Cl···π): The chlorine atom could potentially act as a halogen bond donor.

A study on quinolin-8-yl 4-chlorobenzoate showed the presence of C-H···N, C-H···O, Cl···π, and π···π interactions, with dispersion forces being the major contributor to the crystal packing. mdpi.com Similarly, a study of a new mesogen, methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, highlighted the predominance of C-H···O and C-H···N hydrogen bonds in stabilizing the molecular structure. acs.org

Table 3: Common Intermolecular Interactions in Related Chloro- and Benzoate-Containing Compounds

| Interaction Type | Description |

| Hydrogen Bonding | e.g., O-H···O, C-H···O, C-H···N |

| π-Interactions | π···π stacking, C-H···π |

| Halogen-related | C-H···Cl, Cl···π, Cl···Cl |

Kinetic Modeling and Thermodynamic Profiling of Reactions

Kinetic modeling of reactions involving esters like this compound can often be approached using linear free-energy relationships, such as the Hammett equation. wikipedia.org This equation relates the rate constants of a series of reactions with the electronic properties of substituents on an aromatic ring. The Hammett equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

The alkaline hydrolysis of substituted ethyl benzoates is a classic example where the Hammett equation is successfully applied. wikipedia.orgias.ac.in A positive ρ value for this reaction indicates that electron-withdrawing substituents accelerate the reaction by stabilizing the negatively charged transition state formed during the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon.

While specific kinetic data for this compound is not available, the Hammett equation could be used to predict its reactivity relative to other substituted benzoates. The 4-(2-chloroethyl) group would have a specific σ value that reflects its electronic effect.

Thermodynamic profiling of a reaction involves determining the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) along the reaction pathway. DFT calculations can be used to compute the energies of reactants, intermediates, transition states, and products, from which these thermodynamic parameters can be derived. researchgate.net This allows for the determination of whether a reaction is spontaneous (negative ΔG) and whether it is enthalpically or entropically driven. For example, in a study on the self-assembly of polyoxometalates, DFT was used to calculate the relative Gibbs free energies of formation for various species, providing insight into the reaction mechanism. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra of Methyl 4-(2-chloroethyl)benzoate provide a complete map of the proton and carbon framework of the molecule. While direct experimental data for this specific compound is not widely published, analysis of structurally similar compounds allows for an accurate prediction of the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the ester group. The protons of the chloroethyl group are expected to present as two triplets, a consequence of spin-spin coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The methyl ester protons will appear as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the ester group is characteristically found at the most downfield position (around 165-170 ppm). The aromatic carbons exhibit signals in the δ 120-140 ppm range, with variations based on their position relative to the substituents. The carbons of the chloroethyl group and the methyl ester group will have signals in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on the analysis of similar compounds such as methyl 4-chlorobenzoate (B1228818) and ethyl benzoate (B1203000).

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic (ortho to -COOCH₃) | ~8.0 (d) | ~130.0 |

| Aromatic (meta to -COOCH₃) | ~7.4 (d) | ~129.0 |

| Methylene (-CH₂-Cl) | ~3.8 (t) | ~44.0 |

| Methylene (-Ar-CH₂-) | ~3.2 (t) | ~38.0 |

| Methyl (-OCH₃) | ~3.9 (s) | ~52.0 |

| Carbonyl (C=O) | - | ~166.0 |

| Aromatic (ipso-C) | - | ~130.0 |

| Aromatic (para-C) | - | ~142.0 |

d = doublet, t = triplet, s = singlet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (198.64 g/mol ). Due to the presence of a chlorine atom, a characteristic isotopic peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak would be observed, confirming the presence of chlorine.

Common fragmentation pathways for benzoate esters involve the cleavage of the ester group. Key fragments would likely include the loss of the methoxy (B1213986) radical (•OCH₃) to form the [M-31]⁺ ion, or the loss of the entire chloroethyl group. The base peak could correspond to the benzoyl cation [C₆H₄C(O)]⁺ at m/z 121, or a related fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is first separated from a mixture based on its boiling point and interaction with the GC column stationary phase. The separated compound then enters the mass spectrometer for detection and identification.

GC-MS is widely used for purity assessment and quantification of such compounds in various matrices. For instance, methods developed for the detection of related compounds like methyl benzoate in environmental samples demonstrate the utility of GC-MS for identifying trace amounts of aromatic esters nist.govchromforum.org. The retention time in the gas chromatogram provides an additional layer of identification when compared against a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

For less volatile compounds or those that are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. While this compound is amenable to GC-MS, LC-MS can also be employed, particularly in complex sample matrices that may require the resolving power of high-performance liquid chromatography (HPLC).

Developing an LC-MS method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that provides good chromatographic separation. Electrospray ionization (ESI) is a common ionization technique for LC-MS, although for relatively nonpolar compounds like methyl benzoate, achieving efficient ionization can be challenging spectrabase.com. The use of additives to the mobile phase or alternative ionization sources like Atmospheric Pressure Chemical Ionization (APCI) could be explored to enhance sensitivity.

Table 2: Expected Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula |

| 198/200 | Molecular Ion [M]⁺ | [C₁₀H₁₁ClO₂]⁺ |

| 167/169 | [M - OCH₃]⁺ | [C₉H₈ClO]⁺ |

| 153 | [M - CH₂Cl]⁺ | [C₉H₈O₂]⁺ |

| 135 | [M - Cl - H₂O]⁺ | [C₁₀H₉O]⁺ |

| 121 | [Benzoyl cation]⁺ | [C₇H₅O]⁺ |

| 105 | [C₆H₄CO]⁺ | [C₇H₅O]⁺ |

| 77 | [Phenyl cation]⁺ | [C₆H₅]⁺ |

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester, the C-Cl stretching vibration, aromatic C=C stretching, and C-H stretching from both the aromatic ring and the aliphatic chain. Analysis of related structures like Methyl 4-(chloromethyl)benzoate provides a reliable reference for these assignments chemicalbook.com.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Ester Stretch | 1730-1715 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-O Ester Stretch | 1300-1100 | Strong |

| C-Cl Stretch | 800-600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The primary absorption bands are due to π → π* transitions within the aromatic system. The presence of the carbonyl group conjugated with the benzene ring typically results in a strong absorption band (the E2 band) around 230-250 nm and a weaker absorption band (the B band) at longer wavelengths, around 270-290 nm. The exact position of the absorption maximum (λ_max) can be influenced by the solvent used for the analysis.

Chromatographic Purity and Separation Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques in the research and quality control of "this compound." These methods are paramount for determining the purity of the compound, identifying and quantifying impurities, and for preparative separation to obtain highly pure material for further studies. The separation is typically achieved using reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The chromatographic behavior of "this compound" is primarily governed by its moderate hydrophobicity, attributed to the benzene ring and the chloroethyl group. The ester functionality also contributes to its polarity and potential for interaction with the stationary phase. Method development for this compound focuses on optimizing the separation from structurally related impurities, which may include starting materials from its synthesis, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

For the routine analysis of "this compound," a standard reversed-phase HPLC method would be employed. A C18 or C8 column is typically selected as the stationary phase due to its hydrophobic nature, which provides good retention for the analyte. The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) with water. The organic modifier concentration is adjusted to achieve a suitable retention time, allowing for good resolution from other components in the sample matrix. To ensure sharp and symmetrical peaks, a small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of any acidic impurities and to protonate free silanol (B1196071) groups on the silica-based stationary phase. Detection is most commonly performed using a UV detector, as the benzene ring in the molecule provides strong chromophoric activity.

Below is a hypothetical, yet representative, data table outlining typical HPLC conditions for the analysis of "this compound," based on methods for structurally similar compounds.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~235 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | 5 - 10 minutes |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For "this compound," a UPLC method would provide a more rapid assessment of purity and would be particularly advantageous for high-throughput screening or for the analysis of complex reaction mixtures where high peak capacity is required to resolve closely eluting impurities.

The principles of separation in UPLC are the same as in HPLC, but the operational parameters are adjusted to take advantage of the smaller particle size. The flow rates are generally lower, but the linear velocity of the mobile phase is higher, leading to significantly shorter run times.

A prospective UPLC method for "this compound" is detailed in the table below.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase | Acetonitrile : Water (e.g., 65:35 v/v) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Detection Wavelength | ~235 nm |

| Column Temperature | 30 °C |

| Injection Volume | 2 µL |

| Expected Retention Time | 1 - 3 minutes |

Detailed Research Findings

While specific research articles detailing the HPLC or UPLC analysis of "this compound" are not prevalent in publicly accessible literature, extensive research on similar substituted benzoates provides a strong foundation for method development. For instance, methods for the analysis of parabens (alkyl esters of p-hydroxybenzoic acid) and other benzoate esters are well-established. These studies confirm that reversed-phase chromatography with C8 or C18 columns and mobile phases consisting of acetonitrile or methanol and acidified water are highly effective for the separation of these types of compounds. The choice of the organic modifier and its proportion in the mobile phase is critical for optimizing the selectivity and retention. The addition of an acid modifier is a standard practice to achieve good peak shapes and reproducible retention times. The detection wavelength is selected based on the UV absorbance maximum of the analyte, which for benzoate derivatives is typically in the range of 230-260 nm.

Environmental Transformation and Academic Fate Studies

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis)

Abiotic degradation processes, which are purely chemical or physical in nature, are significant in determining the environmental persistence of organic compounds. For Methyl 4-(2-chloroethyl)benzoate, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a chemical reaction with water that would break the ester bond to form 4-(2-chloroethyl)benzoic acid and methanol (B129727). The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. nih.gov

Studies on various benzoate (B1203000) esters indicate that the rate of hydrolysis is influenced by the electronic nature of substituents on the aromatic ring. acs.org For instance, electron-withdrawing groups can affect the stability of the ester and its susceptibility to nucleophilic attack by water or hydroxide (B78521) ions. acs.orgnih.gov The base-catalyzed hydrolysis of p-nitrophenyl benzoate esters, for example, has been well-studied to demonstrate structure-reactivity relationships. acs.org While specific rate constants for this compound are not documented, data for similar esters, such as ethyl benzoate, show a half-life of approximately 1.2 years at a neutral pH of 7 and 25°C. epa.gov The presence of the chloroethyl group at the para position might influence this rate, but significant, rapid hydrolysis under neutral environmental conditions is not expected. However, under more alkaline conditions, the rate of hydrolysis would likely increase. nih.gov

Photolysis: Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, including benzoate derivatives, can undergo photolytic degradation. nih.gov This can occur through two primary mechanisms: direct photolysis, where the compound itself absorbs light energy, and indirect photolysis, where other substances in the environment (photosensitizers like humic acids) absorb light and produce reactive species that then degrade the target compound. nih.gov

The aromatic ring in this compound can absorb UV radiation, potentially leading to the cleavage of the ester bond or transformation of the ring structure. researchgate.netacs.org Research on chlorinated polycyclic aromatic hydrocarbons has shown that photolysis rates can be influenced by the degree and position of chlorine substitution. nih.gov In some cases, chlorination can increase the rate of photolysis compared to the parent compound. nih.gov Furthermore, the photochemistry of aromatic esters can involve complex rearrangements, such as the photo-Fries rearrangement, which could lead to the formation of various photoproducts. researchgate.net The presence of a chromophore that absorbs light is a critical factor; for some esters, the absence of a strongly absorbing group can limit direct photolysis. libretexts.org

The chloroethyl group itself can also be subject to photochemical reactions. Studies on other chlorinated organic compounds indicate that the carbon-chlorine bond can be cleaved by UV radiation, leading to dechlorination. mdpi.com

| Degradation Pathway | Description | Influencing Factors | Anticipated Products |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature, presence of catalysts. nih.gov | 4-(2-chloroethyl)benzoic acid, Methanol |

| Photolysis | Degradation by absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers. nih.gov | Cleavage of ester, ring transformation, dechlorination products. nih.govresearchgate.net |

This table is generated based on data from analogous compounds and general chemical principles.

Biotic Transformation Mechanisms in Environmental Compartments

The biodegradation of this compound by microorganisms is a crucial pathway for its removal from the environment. Based on studies of similar compounds, several biotic transformation mechanisms can be anticipated in compartments like soil and water.

The initial step in the microbial degradation of benzoate esters often involves the hydrolysis of the ester bond by esterase enzymes, yielding the corresponding carboxylic acid and alcohol. science.gov In this case, the products would be 4-(2-chloroethyl)benzoic acid and methanol. Both of these intermediate products are generally considered more amenable to further microbial degradation than the parent ester.

The subsequent degradation of 4-(2-chloroethyl)benzoic acid would likely follow pathways established for other substituted benzoic acids. iisc.ac.iniisc.ac.in Aerobic degradation typically begins with the activation of the aromatic ring by dioxygenase enzymes, which introduce hydroxyl groups. researchgate.net This is a common strategy for destabilizing the stable aromatic ring, making it susceptible to cleavage. researchgate.net For chlorinated benzoic acids, the position of the chlorine atom can influence the metabolic pathway and the rate of degradation. nih.gov Some microorganisms are capable of removing the chlorine atom either before or after the cleavage of the aromatic ring.

Anaerobic degradation pathways for benzoate derivatives are also well-documented and typically proceed through the formation of a benzoyl-CoA intermediate. nih.govcsic.es This is then followed by a series of reduction and ring-opening reactions. researchgate.net The ability of microbial communities to degrade halogenated organic compounds can be significant, although the persistence of such compounds can be influenced by environmental conditions and the presence of co-contaminants. researchgate.netnih.gov

| Microbial Process | Enzymes Involved (Anticipated) | Environmental Compartment | Intermediate/Final Products (Anticipated) |

| Ester Hydrolysis | Esterases | Soil, Water | 4-(2-chloroethyl)benzoic acid, Methanol |

| Aerobic Ring Hydroxylation | Dioxygenases, Monooxygenases iisc.ac.iniisc.ac.in | Soil, Water | Dihydroxylated intermediates |

| Aerobic Ring Cleavage | Dioxygenases researchgate.net | Soil, Water | Aliphatic acids |

| Dehalogenation | Dehalogenases | Soil, Water | 4-hydroxyethylbenzoic acid or other dechlorinated derivatives |

| Anaerobic Degradation | Benzoate-CoA ligase, Reductases nih.govcsic.es | Sediments, Anoxic zones | Benzoyl-CoA derivatives, Aliphatic compounds |

This table is generated based on established microbial degradation pathways for analogous compounds.

Modeling and Simulation of Environmental Distribution and Persistence

In the absence of experimental data, mathematical models can be used to predict the environmental fate, distribution, and persistence of chemicals like this compound. These models utilize the physicochemical properties of a compound to estimate its partitioning between different environmental compartments (air, water, soil, sediment, and biota).

Quantitative Structure-Activity Relationships (QSARs): QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its environmental fate characteristics. nih.gov By analyzing the structural features of this compound, QSARs can estimate properties like its soil sorption coefficient, bioconcentration factor, and rates of abiotic and biotic degradation. researchgate.netnih.gov These models are increasingly used in regulatory frameworks to assess the potential risks of chemicals when experimental data is limited. europa.eu For instance, QSARs could be used to predict the biodegradability of this compound based on the presence of the ester group, the aromatic ring, and the chloroethyl substituent. europa.eu

The reliability of these models depends on the quality of the input data and the extent to which the model has been validated for similar classes of chemicals. Given the structural features of this compound, it is likely that existing QSARs for aromatic esters and chlorinated compounds could provide reasonable initial estimates of its environmental behavior. nih.gov

| Modeling Approach | Purpose | Key Inputs | Predicted Outputs |

| Multimedia Fate Models | Predicts environmental distribution and persistence. nih.govresearchgate.net | Physicochemical properties (vapor pressure, solubility), emission rates, environmental characteristics. | Concentrations in air, water, soil; overall persistence. |

| QSAR Models | Estimates properties based on chemical structure. nih.gov | Molecular descriptors (e.g., size, electronic properties, hydrophobicity). | Biodegradability, bioconcentration factor, soil sorption coefficient. researchgate.netnih.gov |

This table outlines the general principles and applications of environmental modeling techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(2-chloroethyl)benzoate, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Friedel-Crafts acylation : React 4-(2-chloroethyl)benzoic acid with methanol in the presence of H₂SO₄ or HCl gas as a catalyst. Monitor esterification via FT-IR for the disappearance of the carboxylic acid peak (~1718 cm⁻¹, C=O stretch) .

- Alternative pathway : Use benzoyl chloride derivatives (e.g., 4-(chloromethyl)benzoyl chloride) with methanol under basic conditions (e.g., K₂CO₃) to form the ester. Purify via column chromatography (hexane:ethyl acetate, 3:2 ratio) to achieve >75% yield .

- Optimization : Adjust reaction time (5–24 hours) and temperature (70–100°C) to minimize side reactions like hydrolysis or elimination.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical techniques :

- NMR spectroscopy : Use ¹H/¹³C NMR to identify the methyl ester (δ ~3.9 ppm, singlet) and the 2-chloroethyl group (δ ~3.7–4.3 ppm, multiplet). Compare with analogs like Methyl 4-chlorobenzoate .

- X-ray crystallography : For crystalline derivatives, resolve bond lengths and angles to confirm the spatial arrangement of substituents .

- Mass spectrometry : Confirm molecular weight (MW ≈ 214.65 g/mol) via ESI-MS and fragmentation patterns.

Q. What are the common solubility challenges for this compound, and how can they be addressed in experimental design?

- Solubility profile :

- Poor solubility in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., chloroform).

- Mitigation : Use co-solvents (e.g., DCM:MeOH mixtures) for reaction setups. For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How do electronic effects of the 2-chloroethyl group influence reactivity in nucleophilic substitution reactions?

- Mechanistic insights :

- The chloroethyl group acts as a leaving group in SN2 reactions. Reactivity is enhanced by the electron-withdrawing ester moiety at the para position, which polarizes the C-Cl bond.

- Experimental validation : Compare reaction rates with analogs (e.g., Methyl 4-(chloromethyl)benzoate) under identical conditions. Use kinetic studies (e.g., GC-MS monitoring) to quantify activation parameters .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Data reconciliation :

- Assay variability : Compare IC₅₀ values across enzyme inhibition studies (e.g., kinase assays vs. esterase screens) to identify target specificity.

- Structural analogs : Cross-reference bioactivity of Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate (CAS 254911-05-2), which shares a chlorinated aromatic system and exhibits antifungal activity .

- Meta-analysis : Use computational tools (e.g., molecular docking) to predict binding affinities and validate experimental discrepancies .

Q. How can the compound be functionalized for applications in drug discovery, and what are the key synthetic hurdles?

- Derivatization approaches :

- Amidation : React with primary amines (e.g., methylamine) to form amide-linked prodrugs. Optimize coupling reagents (e.g., EDC/HOBt) for >80% conversion .

- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs. Use Pd(PPh₃)₄ as a catalyst and microwave-assisted heating (120°C, 30 min) .

- Challenges : Steric hindrance from the 2-chloroethyl group may reduce reaction efficiency. Pre-functionalize the benzoate core before introducing bulky substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.